1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno 1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno
Brand Name: Vulcanchem
CAS No.: 150779-67-2
VCID: VC0120962
InChI: InChI=1S/C55H71Cl4N5O4S/c1-9-13-14-15-16-17-18-19-20-21-22-27-48(65)60-38-29-30-40(57)44(35-38)61-51-50(53(67)64(63-51)49-41(58)33-37(56)34-42(49)59)69-47-26-24-23-25-43(47)62-52(66)45(10-2)68-46-31-28-36(54(5,6)11-3)32-39(46)55(7,8)12-4/h23-26,28-35,45,50H,9-22,27H2,1-8H3,(H,60,65)(H,61,63)(H,62,66)
SMILES: CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl
Molecular Formula: C55H71Cl4N5O4S
Molecular Weight: 1040.1 g/mol

1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno

CAS No.: 150779-67-2

Main Products

VCID: VC0120962

Molecular Formula: C55H71Cl4N5O4S

Molecular Weight: 1040.1 g/mol

1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno - 150779-67-2

CAS No. 150779-67-2
Product Name 1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylpheno
Molecular Formula C55H71Cl4N5O4S
Molecular Weight 1040.1 g/mol
IUPAC Name N-[3-[[4-[2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]phenyl]sulfanyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]amino]-4-chlorophenyl]tetradecanamide
Standard InChI InChI=1S/C55H71Cl4N5O4S/c1-9-13-14-15-16-17-18-19-20-21-22-27-48(65)60-38-29-30-40(57)44(35-38)61-51-50(53(67)64(63-51)49-41(58)33-37(56)34-42(49)59)69-47-26-24-23-25-43(47)62-52(66)45(10-2)68-46-31-28-36(54(5,6)11-3)32-39(46)55(7,8)12-4/h23-26,28-35,45,50H,9-22,27H2,1-8H3,(H,60,65)(H,61,63)(H,62,66)
Standard InChIKey XJCRAIGPEKPMRD-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl
SMILES CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl
Canonical SMILES CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2SC3=CC=CC=C3NC(=O)C(CC)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC)C5=C(C=C(C=C5Cl)Cl)Cl
PubChem Compound 15333174
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator